molecular formula C8H10N4 B8487306 2-propyl-1H-imidazo[4,5-b]pyrazine

2-propyl-1H-imidazo[4,5-b]pyrazine

Cat. No.: B8487306
M. Wt: 162.19 g/mol
InChI Key: PWGYPFFWCUUEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound featuring a fused imidazole-pyrazine core with a propyl substituent at the 2-position. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets, including kinases and enzymes involved in ubiquitination pathways. Its synthesis often involves condensation reactions of substituted pyrazine precursors with imidazole derivatives, as demonstrated in studies targeting c-Met inhibitors and WWP1/WWP2 ligase inhibitors . The compound’s metabolic stability and selectivity are attributed to its halogenated variants (e.g., 5,6-dichloro substitution) and alkyl side chains, which modulate electronic and steric properties .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-propyl-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C8H10N4/c1-2-3-6-11-7-8(12-6)10-5-4-9-7/h4-5H,2-3H2,1H3,(H,9,10,11,12)

InChI Key

PWGYPFFWCUUEIP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=NC=CN=C2N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridine shares a similar fused-ring system but replaces the pyrazine ring with pyridine. This modification significantly impacts biological activity. For example, imidazo[4,5-b]pyridine derivatives exhibit selectivity for Aurora-A kinase due to altered hydrogen-bonding interactions in the ATP-binding pocket . In contrast, 2-propyl-1H-imidazo[4,5-b]pyrazine derivatives are more commonly associated with c-Met kinase inhibition, where the pyrazine ring enhances π-π stacking with hydrophobic residues .

Property This compound Imidazo[4,5-b]pyridine
Core Structure Pyrazine fused with imidazole Pyridine fused with imidazole
Key Biological Target c-Met kinase, WWP1/WWP2 ligases Aurora-A kinase
Selectivity Drivers Halogenation (e.g., Cl), propyl chain Substitution at C3 (e.g., methoxy)
Metabolic Stability Enhanced with dichloro substitution Moderate; sensitive to oxidase enzymes

Triazolo[4,5-b]pyrazine Derivatives

Triazolo[4,5-b]pyrazine replaces the imidazole ring with a triazole, altering electronic density and binding kinetics. These compounds are prominent in c-Met inhibitor design, as seen in PF-04217903 analogues, where the triazole core improves enzymatic inhibition (IC₅₀ < 10 nM) compared to imidazo[4,5-b]pyrazine derivatives (IC₅₀ ~ 20–50 nM) . However, imidazo variants exhibit better cellular permeability due to reduced polarity .

Thiazolo[4,5-b]pyrazine Derivatives

Thiazolo[4,5-b]pyrazine incorporates a sulfur atom in the heterocycle, increasing electronegativity. These derivatives, such as thiazolo[4,5-b]quinoxalines, show amplified phleomycin activity in antibacterial assays but lack the kinase selectivity observed in imidazo[4,5-b]pyrazines . The propyl chain in this compound further enhances hydrophobic interactions, which are absent in sulfur-containing analogues .

Halogenated Imidazo[4,5-b]pyrazine Variants

Halogenation at the 5,6-positions (e.g., 5,6-dichloro) dramatically influences activity. Dichloro-substituted imidazo[4,5-b]pyrazines exhibit 10-fold higher inhibition of WWP2 ligase (IC₅₀ = 0.8 μM) compared to non-halogenated counterparts (IC₅₀ > 10 μM) . The propyl substituent in this compound synergizes with halogenation to improve metabolic stability, as shown in preclinical trials of c-Met inhibitors .

Key Research Findings

  • Kinase Inhibition : this compound derivatives inhibit c-Met kinase with IC₅₀ values ranging from 20–50 nM, outperforming triazolo[4,5-b]pyrazine in cellular assays due to enhanced membrane permeability .
  • Ligase Targeting : Dichloro-substituted variants show selective inhibition of WWP2 over WWP1 (IC₅₀ = 0.8 μM vs. 2.5 μM), attributed to optimized π-π interactions and side-chain length .
  • Synthetic Accessibility : The core structure is synthesized via modified routes involving pyrazine-thione intermediates, achieving yields >40% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.